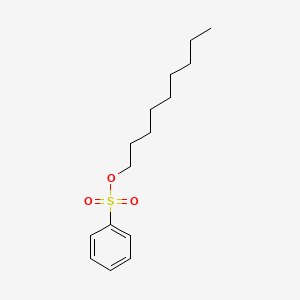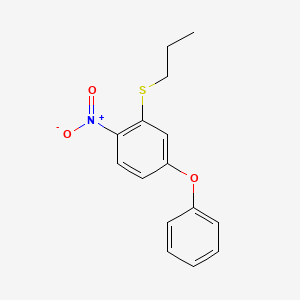![molecular formula C12H12N4O6 B14604928 Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate CAS No. 61145-13-9](/img/structure/B14604928.png)
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate is a chemical compound with the molecular formula C₁₂H₁₂N₄O₆. It belongs to a group of stereoisomers and is characterized by the presence of a diazenyl group attached to a dinitrophenyl ring and an ethyl ester moiety
Méthodes De Préparation
The synthesis of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitroaniline under specific conditions. The reaction is facilitated by the presence of a base, such as sodium ethoxide, which promotes the formation of the diazenyl linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where other functional groups replace the diazenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo cleavage to release reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in its synthesis, known for its reactivity in various organic reactions.
2,4-Dinitroaniline: Another precursor, used in the synthesis of dyes and pigments.
Ethyl 2-cyano-3-phenylprop-2-enoate: A compound with similar structural features, used in different chemical reactions. The uniqueness of this compound lies in its specific diazenyl linkage and the presence of both nitro and ester functional groups, which contribute to its diverse reactivity and applications.
Propriétés
Numéro CAS |
61145-13-9 |
|---|---|
Formule moléculaire |
C12H12N4O6 |
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
ethyl 3-[(2,4-dinitrophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H12N4O6/c1-3-22-12(17)6-8(2)13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-7H,3H2,1-2H3 |
Clé InChI |
PCMNUZIMEGIQLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


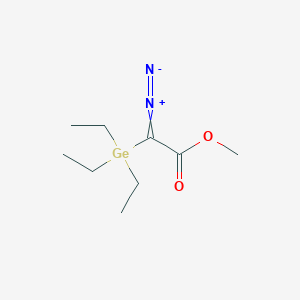
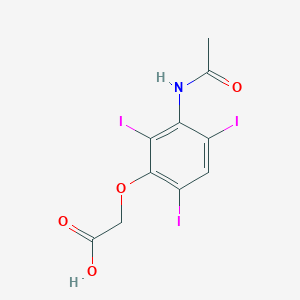

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
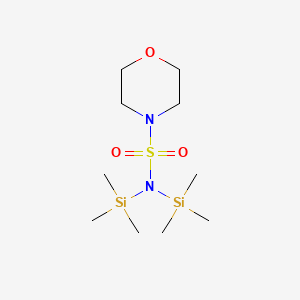
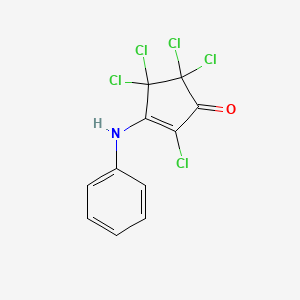
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
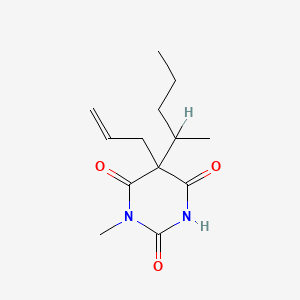

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

